molecular formula C6H9F2N3 B13180648 2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine

2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No.: B13180648
M. Wt: 161.15 g/mol
InChI Key: AUIRPCWFTFPUAL-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine is a compound that features a unique combination of a difluoromethyl group and an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-difluoro-1,3-dibromopropane with imidazole under basic conditions to yield the desired product . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives.

Scientific Research Applications

2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(1H-imidazol-1-yl)propan-1-amine is unique due to the presence of both the difluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C6H9F2N3/c7-6(8,3-9)4-11-2-1-10-5-11/h1-2,5H,3-4,9H2

InChI Key

AUIRPCWFTFPUAL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(CN)(F)F

Origin of Product

United States

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